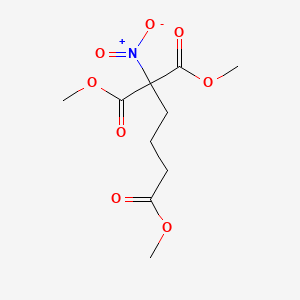
3-Ethyl-2,6-diphenyloxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,6-diphenyloxan-4-one is an organic compound belonging to the class of oxanones It features a six-membered ring with oxygen and a ketone group, along with ethyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-diphenyloxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-diphenylhexan-4-one with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,6-diphenyloxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2,6-diphenyloxan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,6-diphenyloxan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate receptors related to cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Similar structure but with a different ring system.
3-Ethyl-2,6-diphenylpyran-4-one: Similar structure but with a pyran ring instead of an oxanone ring.
Uniqueness
3-Ethyl-2,6-diphenyloxan-4-one is unique due to its oxanone ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
67405-30-5 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3-ethyl-2,6-diphenyloxan-4-one |
InChI |
InChI=1S/C19H20O2/c1-2-16-17(20)13-18(14-9-5-3-6-10-14)21-19(16)15-11-7-4-8-12-15/h3-12,16,18-19H,2,13H2,1H3 |
Clave InChI |
WOHVPMIOSALYON-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(OC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)

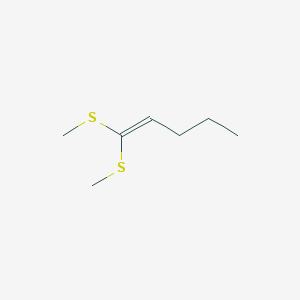
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
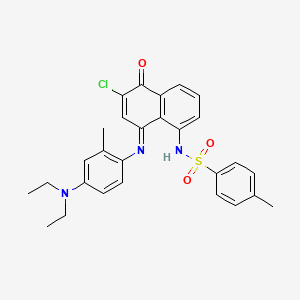
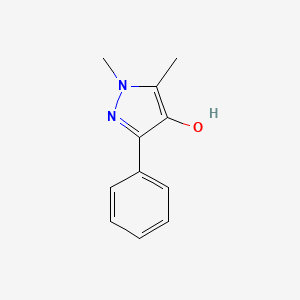
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)

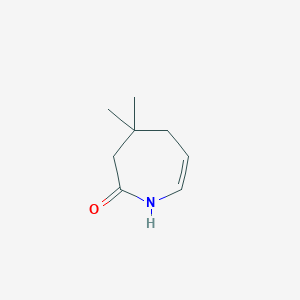

![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
